molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B024868 3,4-Dinitrotoluene CAS No. 610-39-9

3,4-Dinitrotoluene

Cat. No.: B024868
CAS No.: 610-39-9
M. Wt: 182.13 g/mol
InChI Key: INYDMNPNDHRJQJ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,4-Dinitrotoluene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been shown to interact with the enzyme dioxygenase, which plays a crucial role in its metabolic degradation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause a range of effects from anemia and hypercholesterolemia to testicular atrophy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it undergoes dioxygenase-catalyzed meta-cleavage and subsequent degradation to compounds that enter dissimilatory pathways of the cell .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can produce adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are essential. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dinitrotoluene is typically synthesized through the nitration of toluene. The process involves the use of a nitrating mixture comprising nitric acid and sulfuric acid. The nitration reaction is carried out in a two-phase medium, and the organic and aqueous phases are separated . The nitration of mononitrotoluene using a nitrating mixture with a controlled water content results in the formation of dinitrotoluene isomers, including this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the double nitration of toluene. This process is not selective, resulting in a mixture of dinitrotoluene isomers. The ratio between 2,4-Dinitrotoluene and 2,6-Dinitrotoluene is typically 4:1, with other isomers like this compound present as impurities .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxyl group, forming dinitrobenzoic acid.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromic acid.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed:

    Reduction: 3,4-Diaminotoluene.

    Oxidation: 3,4-Dinitrobenzoic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,4-Dinitrotoluene is used in various scientific research applications:

Comparison with Similar Compounds

  • 2,3-Dinitrotoluene
  • 2,4-Dinitrotoluene
  • 2,5-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 3,5-Dinitrotoluene

Comparison: 3,4-Dinitrotoluene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and physical properties. Compared to 2,4-Dinitrotoluene, which is the most common isomer, this compound has different solubility and reactivity characteristics . Its unique structure makes it valuable in specific industrial and research applications.

Properties

IUPAC Name

4-methyl-1,2-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3
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InChI Key

INYDMNPNDHRJQJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID8027240
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Molecular Weight

182.13 g/mol
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Physical Description

3,4-dinitrotoluene appears as yellow to red solid or heated liquid with a slight odor. Solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Yellow solid; ]ICSC] Yellow to red solid with a mild odor; [CHRIS] Yellow crystalline solid; [Sigma-Aldrich MSDS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

336.9 °C /extrapolated/
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Flash Point

404 °F (est.) (USCG, 1999), 404 °F (Closed cup), 207 °C c.c.
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Solubility

Soluble in ethanol and carbon disulfide; slightly soluble in chloroform, In water, 179 mg/L at 25 °C, Solubility in water: very poor
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Density

1.2594 at 231.8 °F (USCG, 1999) - Denser than water; will sink, 1.2594 g/cu cm at 111 °C, Relative density (water = 1): 1.26 (liquid)
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Vapor Density

6.28 (Air = 1), Relative vapor density (air = 1): 6.28
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Vapor Pressure

0.000397 [mmHg], 3.50X10-4 mm Hg at 25 °C /extrapolated/
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Color/Form

Yellow needles from carbon disulfide, ... Red solid

CAS No.

610-39-9
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Melting Point

141.8 °F (USCG, 1999), 58.0 °C, 58 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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